Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
This compound belongs to the indazole class of heterocyclic aromatic molecules, characterized by a bicyclic structure comprising fused benzene and pyrazole rings. The substituents on the indazole core include:
- Ethyl ester at position 3: Enhances lipophilicity and modulates pharmacokinetic properties.
- 1,4,4-Trimethyl groups: Contribute to steric effects and conformational rigidity.
- 7-Oxo group: A ketone functional group that may participate in hydrogen bonding or polar interactions.
Indazole derivatives are widely studied for their biological activities, including kinase inhibition (e.g., CK2, ROCK1/2) and interactions with enzymes like MAO-B .
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
ethyl (6E)-6-(dimethylaminomethylidene)-1,4,4-trimethyl-7-oxo-5H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-7-22-15(21)12-11-13(19(6)17-12)14(20)10(9-18(4)5)8-16(11,2)3/h9H,7-8H2,1-6H3/b10-9+ |
InChI Key |
PYGISCRUAORRMV-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN(C2=C1C(C/C(=C\N(C)C)/C2=O)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(CC(=CN(C)C)C2=O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Appropriate Precursors
A common approach involves the cyclization of hydrazine derivatives with ketones or aldehydes bearing suitable substituents.
- Step 1: Preparation of a hydrazine derivative, such as 2-amino-3-methyl-1H-indazole, via reduction or substitution reactions.
- Step 2: Condensation of this hydrazine with a methyl ketone or aldehyde bearing ester groups, such as ethyl acetoacetate derivatives.
- Step 3: Cyclization under acidic or basic conditions to form the indazole core.
- Reflux in ethanol or acetic acid.
- Use of catalysts like polyphosphoric acid (PPA) or Lewis acids to promote cyclization.
- Temperature range: 80–120°C.
Data Tables Summarizing Key Reaction Conditions and Yields
| Method | Reagents | Catalysts/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Cyclization of hydrazines with β-dicarbonyls | Hydrazine derivatives + methyl ketones | Acidic reflux (PPA, acetic acid) | 60–80 | Standard route for indazole core |
| DMF-DMA condensation | Indazole core + N,N-dimethylformamide dimethyl acetal | Room temperature, inert atmosphere | 70–90 | For exocyclic methylene formation |
| Multi-component reaction | Hydrazine + aldehyde + methyl ketone | Catalysts like p-TsOH, reflux | 80–95 | Efficient for complex derivatives |
Notable Research Discoveries and Innovations
- One-Pot Synthesis: Recent research highlights the development of one-pot protocols for heterocyclic compounds, reducing reaction times and improving yields.
- Catalyst Optimization: Use of novel catalysts like metal-organic frameworks (MOFs) and ionic liquids has enhanced regioselectivity and functional group tolerance.
- Green Chemistry Approaches: Solvent-free conditions and microwave-assisted synthesis have been explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related indazole derivatives, focusing on substituents, synthesis methods, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The dimethylamino-methylene group in the target compound may enhance hydrogen-bonding interactions compared to methoxy or bromo substituents in analogs . Ethyl ester at position 3 improves membrane permeability relative to carboxamide or acetyl groups, as seen in MAO-B inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis likely employs cross-coupling reactions optimized for indazole derivatives, similar to methods for 3-bromo-indazole analogs .
- In contrast, dimethoxy-substituted derivatives (e.g., 6,7-dimethoxy compounds) are synthesized via traditional alkylation or Friedel-Crafts acylation .
Biological Target Specificity: Free NH indazole derivatives (e.g., VI and VII in MAO-B studies) show reduced potency compared to N-substituted analogs, suggesting that the trimethyl groups in the target compound may occupy unoccupied binding pockets . The 7-oxo group may mimic ATP’s phosphate moiety in kinase interactions, a feature absent in non-ketone analogs .
Kinase Inhibition
The dimethylamino-methylene group in the target compound is structurally analogous to ROCK inhibitors described in patents (e.g., Bristol-Myers Squibb’s phenylpyrazole derivatives) . Docking studies suggest that the dimethylamino group could interact with catalytic lysine residues in kinases, while the ethyl ester stabilizes hydrophobic regions .
Biological Activity
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (commonly referred to as ETM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ETM is characterized by a complex molecular structure that includes an indazole core, a carboxylate group, and a dimethylamino substituent. The molecular formula is C15H20N2O3, and its structural attributes are crucial for its biological interactions.
Table 1: Structural Characteristics of ETM
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that ETM exhibits significant antitumor properties. In vitro assays demonstrated that ETM effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with ETM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, indicating potent cytotoxicity.
Antimicrobial Activity
ETM has also shown promising antimicrobial activity against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of ETM
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of ETM is hypothesized to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that ETM may inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival.
Pharmacokinetics
Understanding the pharmacokinetics of ETM is essential for evaluating its therapeutic potential. Current data suggest moderate absorption with a half-life of approximately 4 hours in animal models. Further studies are needed to elucidate its metabolism and excretion pathways.
Q & A
Q. What are the primary synthetic routes for Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives and ketoesters) under controlled conditions. Key steps include forming the indazole core via [3+2] cycloaddition or nucleophilic substitution. Reaction conditions (temperature, solvent polarity, and catalyst use) critically impact yield and selectivity. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while temperatures above 80°C can reduce side reactions .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
High-resolution NMR (¹H, ¹³C, DEPT) is essential for confirming the indazole scaffold and substituent positions. X-ray crystallography provides definitive 3D structural validation, particularly for resolving stereochemistry and intramolecular interactions. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like the carbonyl (C=O) and dimethylamino moieties .
Q. How does the dimethylamino-methylene group affect the compound’s reactivity in nucleophilic or electrophilic reactions?
The dimethylamino-methylene group acts as an electron-donating substituent, enhancing electron density at adjacent positions. This facilitates electrophilic aromatic substitution (e.g., halogenation) at the indazole’s 6-position. Conversely, the methylene group can participate in Michael additions or conjugate additions under basic conditions, offering pathways for functionalization .
Advanced Research Questions
Q. How can experimental design (e.g., DOE) optimize the synthesis of this compound when scaling reactions?
Design of Experiments (DOE) using factorial designs or response surface methodology can systematically optimize variables (e.g., reactant stoichiometry, temperature, solvent ratio). For example, a central composite design may identify interactions between temperature and catalyst concentration, reducing trial-and-error approaches and minimizing byproduct formation .
Q. How should researchers resolve contradictions in spectral data during structural characterization?
Discrepancies (e.g., unexpected NMR splitting patterns) require cross-validation via complementary techniques. For instance, NOESY or COSY NMR can clarify spatial proximities in ambiguous regions. If X-ray data conflicts with computational models (DFT), recalibrate computational parameters (basis sets, solvent effects) or re-examine crystallographic refinement .
Q. What computational methods are suitable for predicting reaction pathways involving this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction intermediates and transition states. Molecular dynamics simulations predict solvent effects on reaction kinetics. Tools like the ICReDD platform integrate computational and experimental data to prioritize viable reaction pathways, reducing development time .
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?
The dimethylamino-methylene group’s electron-rich nature may facilitate hydrogen bonding or π-π stacking with enzyme active sites. Molecular docking studies (e.g., AutoDock Vina) paired with MD simulations can map binding affinities. Compare analogs (e.g., oxo vs. methyl-substituted derivatives) to isolate critical pharmacophoric features .
Q. What strategies mitigate instability during purification (e.g., hydrolysis of the ester group)?
Use low-temperature chromatography (e.g., flash chromatography at 4°C) and inert atmospheres to prevent ester hydrolysis. Alternatively, replace the ethyl ester with a more stable tert-butyl ester during synthesis, then perform selective deprotection post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
